molecular formula C5H4BrNO3 B2956344 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid CAS No. 1357469-89-6

3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid

Cat. No. B2956344
CAS RN: 1357469-89-6
M. Wt: 205.995
InChI Key: RKFAWHJJYHBCLY-UHFFFAOYSA-N
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Description

“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1357469-89-6 . It has a molecular weight of 206 . It is usually in powder form .


Synthesis Analysis

The synthesis of oxazoles, including “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is 1S/C5H4BrNO3/c1-2-3 (5 (8)9)10-7-4 (2)6/h1H3, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Oxazoles, including “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Physical And Chemical Properties Analysis

“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a powder with a molecular weight of 206 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc.

Drug Discovery

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .

Biological Activities of Oxazole Derivatives

Oxazole derivatives have been found to exhibit a wide range of biological activities. For example, 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones have shown antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Metal-free Synthetic Routes

In view of the drawbacks associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Biological Potential of Hydrazide–Hydrazones

Based on the results obtained so far and on literature reports on the biological potential of hydrazide–hydrazones, researchers have synthesized novel compounds in order to obtain substances with significant antimicrobial activity .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding the release of the compound into the environment .

Mechanism of Action

Mode of Action

Isoxazoles typically interact with their targets through various mechanisms, including binding to active sites or allosteric sites, leading to changes in the target’s function . The bromo and methyl groups in the compound may influence its binding affinity and selectivity.

Biochemical Pathways

Isoxazoles can affect various biochemical pathways depending on their targets . The downstream effects can range from modulation of signal transduction pathways to alteration of enzymatic activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Additionally, in vivo factors such as the presence of transport proteins, the immune response, and individual genetic variations can also influence the compound’s action.

properties

IUPAC Name

3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAWHJJYHBCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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